2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound with a molecular formula of C22H23NO4 and a molecular weight of 365.42 g/mol . This compound is characterized by the presence of a cyclobutyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety. It is primarily used in research and development within the fields of organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, starting with the preparation of the cyclobutyl and fluorenylmethoxycarbonyl intermediates. The key steps include:
Formation of the Cyclobutyl Intermediate: This involves the cyclization of a suitable precursor under specific conditions to form the cyclobutyl ring.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The cyclobutyl intermediate is then coupled with the Fmoc-protected amino acid under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the cyclobutyl and Fmoc groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research involving this compound includes drug development and the investigation of potential therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other sites. The cyclob
Properties
CAS No. |
1882724-47-1 |
---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 |
Purity |
95 |
Origin of Product |
United States |
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